molecular formula C10H13N3 B12820864 2-propyl-1H-benzo[d]imidazol-4-amine

2-propyl-1H-benzo[d]imidazol-4-amine

Cat. No.: B12820864
M. Wt: 175.23 g/mol
InChI Key: POMAPWKXZDIJRT-UHFFFAOYSA-N
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Description

2-Propyl-1H-benzo[d]imidazol-4-amine is a benzimidazole-based chemical compound intended for research and experimental use in laboratory settings. This compound is part of the benzimidazole class of heterocyclic aromatics, recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets . The structure consists of a fused benzene and imidazole ring, substituted with a propyl chain at the 2-position and an amine group at the 4-position. Benzimidazole derivatives are extensively investigated for their wide spectrum of pharmacological activities. Research indicates that novel 1H-benzo[d]imidazole compounds demonstrate significant potential as anticancer agents by acting as DNA minor groove-binding ligands . These molecules can form non-covalent interactions with the minor groove of DNA, particularly with AT-rich sequences, which may lead to the inhibition of DNA-dependent enzymatic processes such as those mediated by human topoisomerase I (Hu Topo I) . This mechanism can induce DNA damage, cell cycle arrest—often at the G2/M phase—and ultimately, the inhibition of cancer cell proliferation . Beyond oncology, the benzimidazole core is a key structural motif in compounds studied for their antimicrobial, anti-inflammatory, and antiviral properties, making it a versatile template for drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific purpose and to handle it in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-propyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C10H13N3/c1-2-4-9-12-8-6-3-5-7(11)10(8)13-9/h3,5-6H,2,4,11H2,1H3,(H,12,13)

InChI Key

POMAPWKXZDIJRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC=C2N1)N

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Carboxylic Acid or Formic Acid

A classical route to benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions, leading to cyclization and formation of the benzimidazole ring.

  • For example, heating o-phenylenediamine with 90% formic acid at 100 °C for 2 hours yields 1H-benzo[d]imidazole, which can be further functionalized.
  • The propyl substituent can be introduced via starting materials such as 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, which undergoes cyclization with N-methyl-O-phenylenediamine derivatives in polyphosphoric acid or phosphoric acid media.

Use of Polyphosphoric Acid or Phosphoric Acid as Cyclization Medium

Several patents and studies describe the use of polyphosphoric acid (PPA) or phosphoric acid as a medium to promote cyclization and substitution reactions:

  • In one method, 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is suspended in polyphosphoric acid and heated to 70–75 °C, followed by addition of N-methyl-O-phenylenediamine dihydrochloride. The reaction proceeds at 130–135 °C for 10 hours, then cooled and neutralized with ammonia to precipitate the product with yields around 77.4%.
  • An alternative uses phosphoric acid at 150–155 °C with similar starting materials, yielding about 60.5% of the target compound.
  • A more efficient process dissolves phosphorus pentoxide in methanesulfonic acid, heating to 125–145 °C, adding the carboxylic acid and N-methyl-O-phenylenediamine, followed by neutralization and purification, achieving yields up to 85%.

Reaction in Nonpolar Solvents with Phosphorus Oxychloride

A novel and safer method involves:

  • Dissolving N-methyl-O-phenylenediamine in xylene at low temperature (5 °C).
  • Adding phosphorus oxychloride and stirring at room temperature.
  • Adding 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid and refluxing.
  • Cooling, neutralizing with sodium hydroxide and hydrochloric acid, and crystallizing the product.
  • This method yields 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole with a high yield of 93% and improved safety and purity.

Functional Group Transformations and Coupling Reactions

Other synthetic routes involve:

  • Arylation of benzimidazole derivatives with substituted pyrimidines or other heterocycles to introduce side chains, followed by oxidation or reduction steps.
  • Condensation of acid hydrazides with aromatic aldehydes under reflux in methanol with catalytic acetic acid to form benzimidazole derivatives.
  • Coupling of isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimides to form benzimidazole-2-amine derivatives.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Temperature (°C) Yield (%) Advantages Disadvantages
Polyphosphoric acid cyclization with N-methyl-O-phenylenediamine dihydrochloride 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, PPA, N-methyl-O-phenylenediamine dihydrochloride 70–135 (stepwise) 77.4 Established method, moderate yield High temperature, long reaction time
Phosphoric acid cyclization Same as above, phosphoric acid instead of PPA 150–155 60.5 Simpler acid medium Lower yield, harsher conditions
Phosphorus pentoxide in methanesulfonic acid Phosphorus pentoxide, methanesulfonic acid, carboxylic acid, N-methyl-O-phenylenediamine 125–145 85 Higher yield, suitable for scale-up Use of strong acids, purification needed
Reaction in xylene with phosphorus oxychloride N-methyl-O-phenylenediamine, phosphorus oxychloride, xylene, carboxylic acid 5 (initial), reflux 93 High yield, safer reagents, high purity Requires careful temperature control
Condensation with aldehydes and acid hydrazides Acid hydrazide, aromatic aldehydes, methanol, acetic acid Reflux (~78) Variable Versatile for derivatives Multi-step, moderate yields
Coupling of isothiocyanates and diamines with carbodiimide Isothiocyanates, benzene-1,2-diamines, DIC Room temperature Moderate Mild conditions, good functional group tolerance Complex synthesis, multiple steps

Chemical Reactions Analysis

Types of Reactions

2-propyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups .

Scientific Research Applications

Synthesis of 2-Propyl-1H-benzo[d]imidazol-4-amine

The synthesis of this compound typically involves the reaction of appropriate precursors, such as o-phenylenediamine and propylamine derivatives. Various methods have been reported in the literature, including the use of microwave-assisted synthesis and conventional heating techniques to enhance yield and reduce reaction time.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including this compound. For instance, compounds derived from benzo[d]imidazole frameworks have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been tested against various cancer types, demonstrating promising results in vitro and in vivo .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens, including bacteria and fungi. Studies indicate that this compound exhibits significant antibacterial activity, with some derivatives showing effectiveness comparable to standard antibiotics . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory disorders . In animal models, compounds in this class have demonstrated reduced edema and pain responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications to the benzimidazole core or substitution patterns on the propyl group can significantly influence biological activity. For example, introducing electron-withdrawing groups has been associated with enhanced anticancer potency .

Anticancer Evaluation

In a study by Moneer et al., a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications to the benzimidazole core resulted in compounds with IC50 values in the low micromolar range, suggesting strong anticancer potential .

Antimicrobial Testing

A comprehensive evaluation by Kumar et al. assessed the antimicrobial properties of several benzimidazole derivatives, including this compound. The study found notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of cancer cell proliferation
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryReduced edema and pain response

Mechanism of Action

The mechanism of action of 2-propyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with receptors in the central nervous system, resulting in antihypertensive effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Substituents/Modifications Yield (%) Key Biological Activity/Properties Reference
2-Propyl-1H-benzo[d]imidazol-4-amine 2-propyl, 4-amine >90* Sensitizes imatinib-resistant CML cells
2-(4-Morpholino-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-4-amine 2-(morpholino-CF3-phenyl), 4-amine 80.9 Anticancer (docked into FLT3 kinase)
1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrrolo[3,4-d]imidazol-4-amine (PP2) Pyrroloimidazole core, 4-amine N/A cSrc kinase inhibition; reduces cell migration
2,2-Dimethyl-7-nitro-N-propyl-2H-benzo[d]imidazol-4-amine 2,2-dimethyl, 7-nitro, N-propyl 41 Fluorescent probe (SCOTfluors)
N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine 2-amine, N-piperidin-4-yl N/A Dual histamine H1/H4 receptor ligand

*Synthesized via hydrogenative coupling with nitriles and diamines using Rh2P catalysts, achieving excellent yields .

Key Findings and Mechanistic Insights

  • Anticancer Potency : The 2-propyl derivative outperforms carbazoles and indoles in sensitizing CML cells, likely due to its biphenyl-carboxylic acid moiety enhancing PPARγ-independent STAT5 repression .
  • Synthetic Efficiency: The hydrogenative coupling method for this compound (yield >90%) is more efficient than the multi-step synthesis of morpholino-CF3 analogs (80.9% yield) .
  • Structural Specificity :
    • Trifluoromethyl Groups : The CF3-substituted analog (Table 1, row 2) exhibits improved lipophilicity and kinase targeting but lacks data on resistance modulation .
    • Pyrroloimidazole vs. Benzimidazole : PP2’s pyrroloimidazole core confers cSrc inhibition, whereas the 2-propyl benzimidazole derivative acts via STAT5 pathway modulation .
    • Nitro and Methyl Groups : The nitro-substituted analog (Table 1, row 4) serves as a fluorophore, highlighting the scaffold’s adaptability beyond therapeutic applications .

Structure-Activity Relationship (SAR) Trends

Substituent Position: 4-Amine derivatives (e.g., 2-propyl, morpholino-CF3) show enhanced anticancer activity compared to 2-amine analogs (e.g., N-piperidin-4-yl) . Propyl groups at the 2-position improve metabolic stability and membrane permeability .

Electron-Withdrawing Groups :

  • Nitro groups (Table 1, row 4) increase reactivity but may introduce toxicity risks .
  • Trifluoromethyl groups enhance target binding but complicate synthesis .

Heterocyclic Modifications :

  • Pyrroloimidazole cores (PP2) shift activity toward kinase inhibition, whereas benzimidazoles favor resistance modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-propyl-1H-benzo[d]imidazol-4-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and functionalization. For example, intermediates like 4-(1H-benzo[d]imidazol-2-yl)benzenamide are prepared through coupling reactions between benzimidazole derivatives and aromatic aldehydes . Intermediates are characterized using FT-IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and LC-MS for molecular weight validation. NMR (¹H/¹³C) is critical for structural elucidation, particularly to distinguish regioisomers .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and aliphatic protons (δ 1.0–2.5 ppm for propyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₂N₃ requires m/z 174.1026).
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or substituent positioning, as demonstrated for structurally analogous benzimidazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields and purity of this compound?

  • Methodological Answer : Use factorial design (e.g., 2³ design) to evaluate parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Statistical tools (ANOVA) identify significant factors. For instance, highlights the use of Taguchi methods to minimize experimental runs while maximizing data robustness . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity, validated by HPLC .

Q. How should researchers address contradictions in pharmacological data for benzimidazole derivatives like this compound?

  • Methodological Answer : Cross-reference assay conditions (e.g., cell lines, concentration ranges) and structural analogs. For example, reports anticancer activity in thiazolo[3,2-a]pyrimidine derivatives, but discrepancies may arise due to substituent effects (e.g., electron-withdrawing groups enhancing bioactivity). Validate hypotheses using dose-response curves and molecular docking to correlate structural features (e.g., H-bond donors) with target binding .

Q. What computational strategies are effective for predicting reaction mechanisms or binding modes of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations (DFT) : Map reaction pathways (e.g., energy barriers for cyclization steps) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., uPAR receptor) using GROMACS, focusing on binding free energies .
  • QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from and to prioritize derivatives for synthesis .

Q. What reactor design considerations are critical for scaling up this compound synthesis?

  • Methodological Answer :

  • Batch vs. Flow Reactors : Flow systems (e.g., microreactors) improve heat/mass transfer for exothermic steps like imidazole ring formation .
  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C) to simplify separation, as described in for membrane technologies .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

Data Analysis and Validation

Parameter Technique Key Metrics Reference
Reaction YieldHPLCArea% purity, retention time matching
Tautomer IdentificationX-ray CrystallographyBond lengths, dihedral angles
BioactivityMTT AssayIC₅₀ values, dose-response curves

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